molecular formula C10H10BrF2IO B14046644 1-(3-Bromopropyl)-2-(difluoromethoxy)-3-iodobenzene

1-(3-Bromopropyl)-2-(difluoromethoxy)-3-iodobenzene

Cat. No.: B14046644
M. Wt: 390.99 g/mol
InChI Key: XZNRGACCSSAXPP-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-2-(difluoromethoxy)-3-iodobenzene is an organic compound that belongs to the class of aromatic halides. This compound is characterized by the presence of bromine, iodine, and difluoromethoxy groups attached to a benzene ring. It is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 1-(3-Bromopropyl)-2-(difluoromethoxy)-3-iodobenzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Halogenation: Introduction of bromine and iodine atoms to the benzene ring through electrophilic aromatic substitution.

    Alkylation: Attachment of the 3-bromopropyl group via Friedel-Crafts alkylation.

    Methoxylation: Introduction of the difluoromethoxy group using appropriate reagents and conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-(3-Bromopropyl)-2-(difluoromethoxy)-3-iodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation states of the halogen atoms.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromopropyl)-2-(difluoromethoxy)-3-iodobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3-Bromopropyl)-2-(difluoromethoxy)-3-iodobenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of halogen atoms can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar compounds include:

    1-(3-Bromopropyl)-3-(difluoromethoxy)-5-ethylbenzene: Differing by the presence of an ethyl group instead of iodine.

    1-(3-Bromopropyl)-3-(difluoromethoxy)-5-(trifluoromethylthio)benzene: Featuring a trifluoromethylthio group.

1-(3-Bromopropyl)-2-(difluoromethoxy)-3-iodobenzene is unique due to the specific arrangement of its halogen atoms and the difluoromethoxy group, which can impart distinct chemical and physical properties.

Properties

Molecular Formula

C10H10BrF2IO

Molecular Weight

390.99 g/mol

IUPAC Name

1-(3-bromopropyl)-2-(difluoromethoxy)-3-iodobenzene

InChI

InChI=1S/C10H10BrF2IO/c11-6-2-4-7-3-1-5-8(14)9(7)15-10(12)13/h1,3,5,10H,2,4,6H2

InChI Key

XZNRGACCSSAXPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)I)OC(F)F)CCCBr

Origin of Product

United States

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